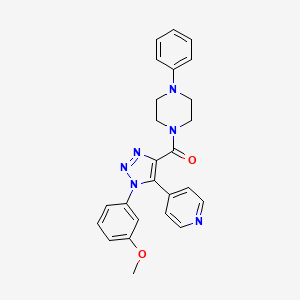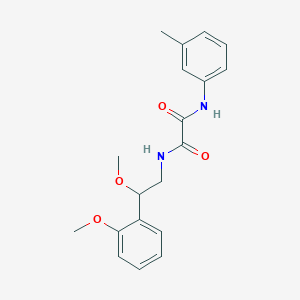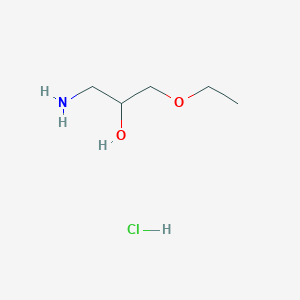
(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality (1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of similar compounds, aiming to explore their potential applications. For example, studies have involved the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing different moieties, which are crucial for understanding the chemical behavior and potential utility of such compounds in medicinal chemistry and material science (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity
Several studies have focused on the synthesis of novel triazole analogues of piperazine, revealing their significant antibacterial activity against various human pathogenic bacteria. Such research highlights the potential of these compounds for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, the antimicrobial activity of new pyridine derivatives has been investigated, showing variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Molecular Structure and Electronic Properties
Studies have also explored the molecular structure and electronic properties of related compounds. For instance, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined, providing insights into the electronic properties and potential applications of such compounds in electronic materials or molecular electronics (Gumus et al., 2018).
Anticancer and Antimicrobial Applications
Further research includes the investigation of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone and its derivatives for their anticancer and antimicrobial activities. These studies have demonstrated that such compounds can inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, showing promising therapeutic potential (Magalhães et al., 2013).
Electrochemical Synthesis and Properties
Electrochemical synthesis methods have been developed for novel derivatives, showcasing the versatility of these compounds in synthesizing materials with anti-stress oxidative properties, indicating their potential in developing therapies or materials for oxidative stress-related conditions (Largeron & Fleury, 1998).
Wirkmechanismus
Target of Action
They have been found in many important synthetic drug molecules, suggesting a potential for diverse biological interactions .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with indole and triazole structures can interact with their targets via hydrogen bonding, among other types of interactions .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Triazole compounds also show versatile biological activities . The specific pathways affected would depend on the targets of this compound.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. Given the wide range of activities associated with indole and triazole compounds, the effects could potentially be diverse .
Eigenschaften
IUPAC Name |
[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-33-22-9-5-8-21(18-22)31-24(19-10-12-26-13-11-19)23(27-28-31)25(32)30-16-14-29(15-17-30)20-6-3-2-4-7-20/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKMWLGYBQXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)
![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)








